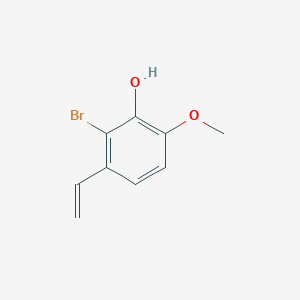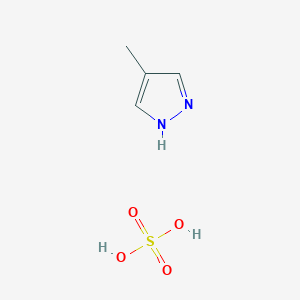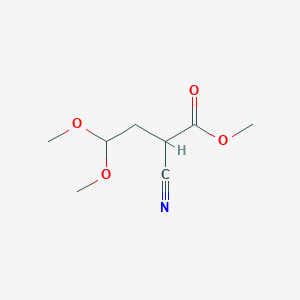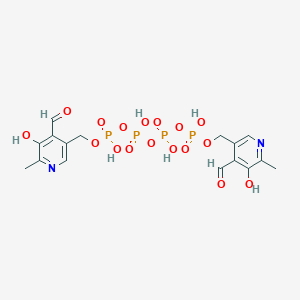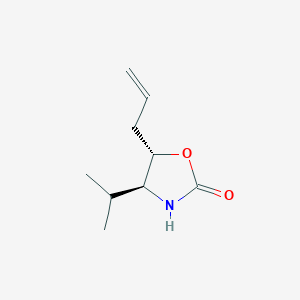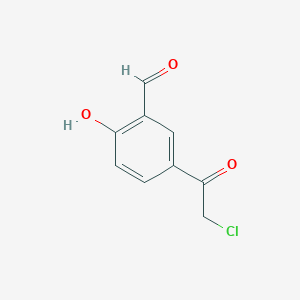
6-Piperidino-2(1H)-quinolinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Piperidino-2(1H)-quinolinone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring.
作用機序
The mechanism of action of 6-Piperidino-2(1H)-quinolinone hydrochloride is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It is also thought to exhibit its antitumor and anti-inflammatory properties by modulating various signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of various bacterial strains, including those that are resistant to conventional antibiotics. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 6-Piperidino-2(1H)-quinolinone hydrochloride is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of novel antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research on 6-Piperidino-2(1H)-quinolinone hydrochloride. One potential direction is the development of novel drugs based on this compound for the treatment of bacterial infections, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as organic chemistry and materials science.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. Its broad-spectrum antimicrobial activity, antitumor and anti-inflammatory properties, and potential for the development of novel drugs make it a compound of great interest to the scientific community. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
科学的研究の応用
6-Piperidino-2(1H)-quinolinone hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases.
特性
| 116942-30-4 | |
分子式 |
C14H17ClN2O |
分子量 |
264.75 g/mol |
IUPAC名 |
6-piperidin-1-yl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16;/h4-7,10H,1-3,8-9H2,(H,15,17);1H |
InChIキー |
KYTREJMWHJPVSI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
正規SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
| 116942-30-4 | |
同義語 |
349U85 6-piperidino-2(1H)-quinolinone hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
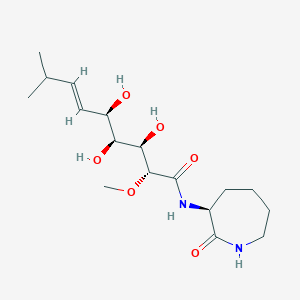
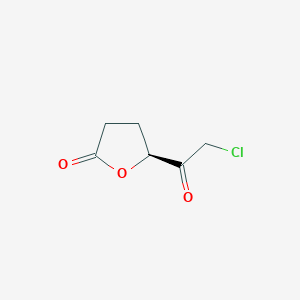
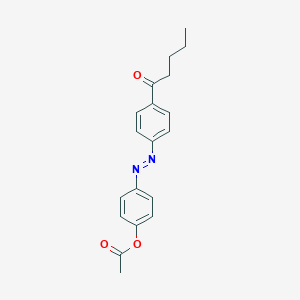
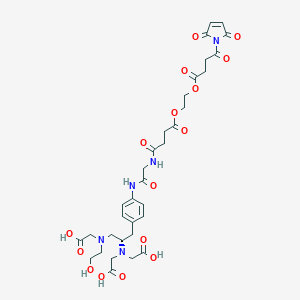
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
